molecular formula C8H14N2O2 B040858 1-Propionylpyrrolidine-2-carboxamide CAS No. 122000-62-8

1-Propionylpyrrolidine-2-carboxamide

Cat. No.: B040858
CAS No.: 122000-62-8
M. Wt: 170.21 g/mol
InChI Key: MYHAGSBBAMIZGD-UHFFFAOYSA-N
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Description

1-Propionylpyrrolidine-2-carboxamide (CAS: 122000-62-8) is a pyrrolidine-based carboxamide derivative with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol . Its structure features a pyrrolidine ring substituted with a propionyl group (CH₂CH₂CO-) at the 1-position and a carboxamide (-CONH₂) group at the 2-position. The InChI key provided (InChI=1/C8H14N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h6H,2-5H2,1H3,(H2,9,12) confirms the stereochemistry and bonding pattern, highlighting its planar amide groups and propionyl side chain .

Properties

CAS No.

122000-62-8

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-propanoylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H14N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h6H,2-5H2,1H3,(H2,9,12)

InChI Key

MYHAGSBBAMIZGD-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCCC1C(=O)N

Canonical SMILES

CCC(=O)N1CCCC1C(=O)N

Synonyms

2-Pyrrolidinecarboxamide,1-(1-oxopropyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Below is a comparative analysis:

Property 1-Propionylpyrrolidine-2-carboxamide 1-(2-aminopropanoyl)pyrrolidine-2-carboxamide
Molecular Formula C₈H₁₄N₂O₂ C₈H₁₅N₃O₂
Molecular Weight 170.21 g/mol 185.22 g/mol
Substituent at 1-Position Propionyl (CH₂CH₂CO-) 2-Aminopropanoyl (NH₂CH₂CO-)
Functional Groups Carboxamide, ketone Carboxamide, amine, ketone
Polarity Moderate (due to amide and ketone) Higher (additional amine group enhances polarity)
Key Observations:

This modification may enhance solubility in aqueous environments compared to the parent compound.

Bioactivity Implications: The amine group in 1-(2-aminopropanoyl)pyrrolidine-2-carboxamide could facilitate interactions with biological targets (e.g., receptors or enzymes) that favor cationic or polar residues, whereas the propionyl variant may exhibit better membrane permeability due to reduced polarity .

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